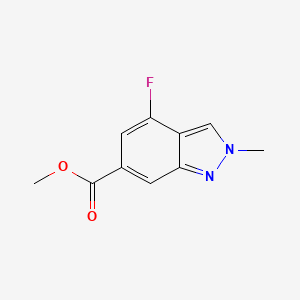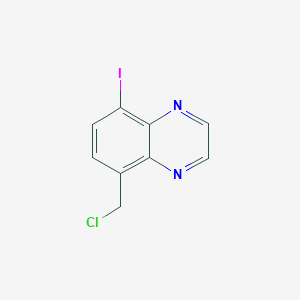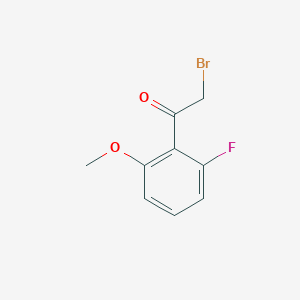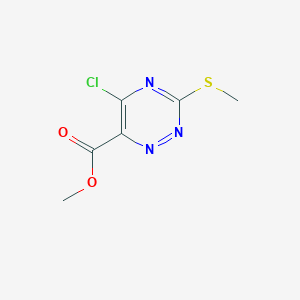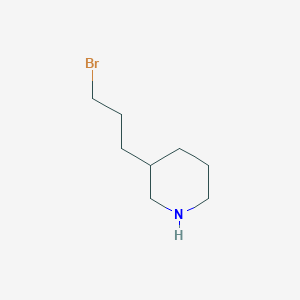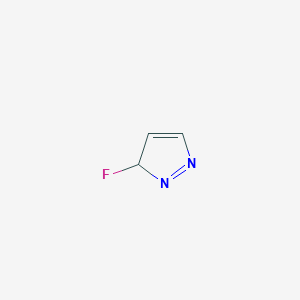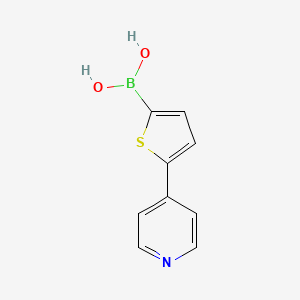![molecular formula C22H28BrFOSi B13662247 [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with bromine, fluorine, and methoxy groups, and an ethynyl group attached to a triisopropylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane typically involves multiple steps, starting with the functionalization of the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions involving the ethynyl group can produce various substituted derivatives .
Scientific Research Applications
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the bromine and fluorine substituents can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
[(8-Bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl]triisopropylsilane: A closely related compound with similar structural features and reactivity.
[(8-Bromo-2-fluoro-6-(methoxymethoxy)naphthalen-1-yl)ethynyl]triisopropylsilane: Another similar compound with an additional methoxymethoxy group, which may alter its chemical properties.
Uniqueness
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is unique due to its specific combination of substituents and the presence of the triisopropylsilane moiety.
Properties
Molecular Formula |
C22H28BrFOSi |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H28BrFOSi/c1-14(2)26(15(3)4,16(5)6)11-10-19-21(24)9-8-17-12-18(25-7)13-20(23)22(17)19/h8-9,12-16H,1-7H3 |
InChI Key |
CDZALNPJRZRESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)Br)OC)F)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



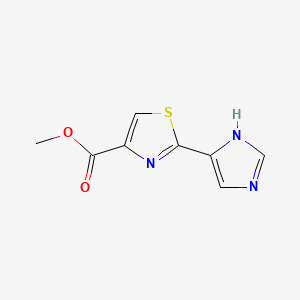

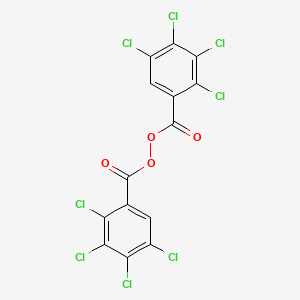
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
